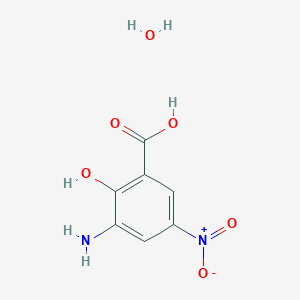
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate is an aromatic compound with the molecular formula C7H6N2O5. It is known for its strong light absorption at 540 nm and is produced when 3,5-dinitrosalicylic acid reacts with a reducing sugar, reducing the 3-nitro group to an amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate can be synthesized through the nitration of benzoic acid, followed by reduction. The nitration process involves treating benzoic acid with nitric acid under controlled conditions to introduce the nitro group. The resulting nitrobenzoic acid is then reduced to form the amino derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like sodium borohydride for reduction, and various catalysts for facilitating substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of protein tyrosine phosphatases, which are involved in various cellular processes . The compound’s effects are mediated through its ability to bind to these enzymes and modulate their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate: Similar in structure but contains a sulfonic acid group instead of a carboxylic acid group.
5-Amino-2-nitrobenzoic acid: Similar but lacks the hydroxyl group at the 2-position.
2-Hydroxy-5-nitrobenzoic acid: Similar but lacks the amino group at the 3-position.
Uniqueness
3-Amino-2-hydroxy-5-nitrobenzoic acid hydrate is unique due to its combination of functional groups (amino, hydroxyl, and nitro) on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C7H8N2O6 |
|---|---|
Molecular Weight |
216.15 g/mol |
IUPAC Name |
3-amino-2-hydroxy-5-nitrobenzoic acid;hydrate |
InChI |
InChI=1S/C7H6N2O5.H2O/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12;/h1-2,10H,8H2,(H,11,12);1H2 |
InChI Key |
SNIOJJMZKTXNCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)[N+](=O)[O-].O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















